molecular formula C11H14N4 B13540943 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline

Cat. No.: B13540943
M. Wt: 202.26 g/mol
InChI Key: GGEIRMFGVYXPFD-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different triazole derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
  • 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones

Uniqueness

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline is unique due to its specific substitution pattern on the triazole ring. This unique structure can confer different chemical and biological properties compared to other triazole derivatives .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)-6-methylaniline

InChI

InChI=1S/C11H14N4/c1-7-5-4-6-9(10(7)12)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3

InChI Key

GGEIRMFGVYXPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=NN2C)C)N

Origin of Product

United States

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